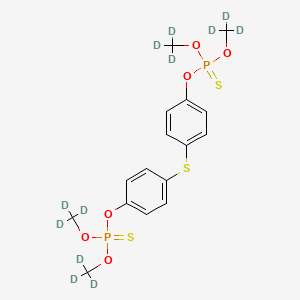
Temephos D12 (tetramethyl D12)
Vue d'ensemble
Description
Temephos D12 (tetramethyl D12) is a useful research compound. Its molecular formula is C16H20O6P2S3 and its molecular weight is 478.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Temephos D12 (tetramethyl D12) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Temephos D12 (tetramethyl D12) including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of Temephos-d12 (O,O,O’,O’-tetramethyl-d12) is the central nervous system of disease-carrying insects . It specifically inhibits the enzyme cholinesterase, which is crucial for the normal functioning of the nervous system .
Mode of Action
Temephos-d12 (O,O,O’,O’-tetramethyl-d12) interacts with its targets by inhibiting the action of cholinesterase in the central nervous system . This inhibition disrupts the normal functioning of the nervous system, leading to the death of the insect before it reaches the adult stage .
Biochemical Pathways
The biochemical pathway primarily affected by Temephos-d12 (O,O,O’,O’-tetramethyl-d12) is the cholinergic pathway . By inhibiting cholinesterase, Temephos-d12 disrupts the breakdown of acetylcholine, a neurotransmitter essential for the transmission of nerve impulses. This disruption leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves and ultimately resulting in the death of the insect .
Pharmacokinetics
It is known that the compound’s efficacy can be influenced by its absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the bioavailability of Temephos-d12 is an area of ongoing research .
Result of Action
The molecular and cellular effects of Temephos-d12 (O,O,O’,O’-tetramethyl-d12) action primarily involve the disruption of normal nervous system function . By inhibiting cholinesterase, Temephos-d12 causes an overstimulation of the nerves, leading to paralysis and death of the insect before it can reach the adult stage .
Action Environment
The action, efficacy, and stability of Temephos-d12 (O,O,O’,O’-tetramethyl-d12) can be influenced by various environmental factors. For instance, the compound is often used in aquatic environments to control disease-carrying insects such as mosquitoes, midges, and black fly larvae . The specific environmental conditions in these habitats, including temperature, pH, and the presence of other organisms, can potentially affect the action of Temephos-d12 .
Analyse Biochimique
Biochemical Properties
Temephos D12 (tetramethyl D12) plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in the nervous system. It inhibits acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission and eventual paralysis of the target organism. Additionally, Temephos D12 (tetramethyl D12) interacts with other biomolecules such as cholinesterase, further amplifying its biochemical effects .
Cellular Effects
Temephos D12 (tetramethyl D12) exerts profound effects on various cell types and cellular processes. It disrupts normal cell function by inhibiting acetylcholinesterase, leading to altered cell signaling pathways and gene expression . This disruption affects cellular metabolism, causing an imbalance in energy production and utilization. In neuronal cells, the compound’s impact on acetylcholine levels can lead to neurotoxicity and cell death . Furthermore, Temephos D12 (tetramethyl D12) has been shown to affect non-neuronal cells, influencing processes such as cell division and apoptosis .
Molecular Mechanism
The molecular mechanism of Temephos D12 (tetramethyl D12) involves its binding to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This binding interaction is facilitated by the compound’s phosphorothioate group, which interacts with the serine residue in the enzyme’s active site. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors and subsequent physiological effects . Additionally, Temephos D12 (tetramethyl D12) may influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Temephos D12 (tetramethyl D12) change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to Temephos D12 (tetramethyl D12) has been observed to cause persistent changes in cellular function, including alterations in enzyme activity and gene expression . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies.
Dosage Effects in Animal Models
The effects of Temephos D12 (tetramethyl D12) vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, Temephos D12 (tetramethyl D12) can lead to severe neurotoxicity, characterized by symptoms such as tremors, convulsions, and respiratory distress . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. These findings underscore the importance of determining safe dosage ranges for the compound in experimental and practical applications .
Metabolic Pathways
Temephos D12 (tetramethyl D12) is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound undergoes oxidative desulfurization and dephosphorylation, leading to the formation of metabolites such as temephos oxon. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The biotransformation of Temephos D12 (tetramethyl D12) is crucial for understanding its overall impact on biological systems.
Propriétés
IUPAC Name |
[4-[4-[bis(trideuteriomethoxy)phosphinothioyloxy]phenyl]sulfanylphenoxy]-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6P2S3/c1-17-23(25,18-2)21-13-5-9-15(10-6-13)27-16-11-7-14(8-12-16)22-24(26,19-3)20-4/h5-12H,1-4H3/i1D3,2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZWCUNLNYYAU-MGKWXGLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)SC2=CC=C(C=C2)OP(=S)(OC([2H])([2H])[2H])OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6P2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


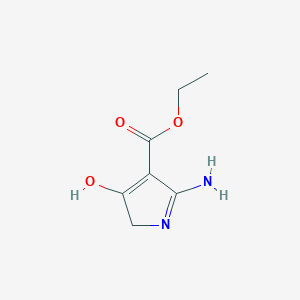
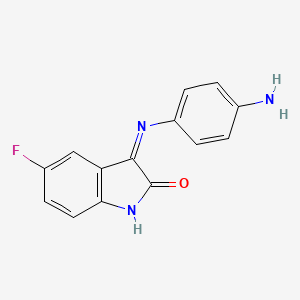

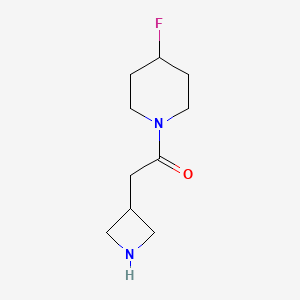
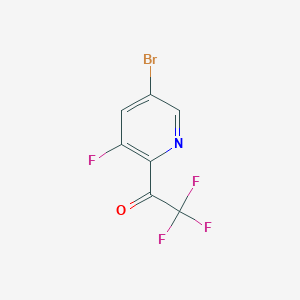
![[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1414512.png)
acetonitrile](/img/structure/B1414514.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B1414516.png)
![N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride](/img/structure/B1414517.png)
![2-[(quinolin-1-ium-8-ylhydrazinylidene)methyl]phenol;chloride](/img/structure/B1414519.png)

![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)
![3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414523.png)
![2,7-Dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1414524.png)
